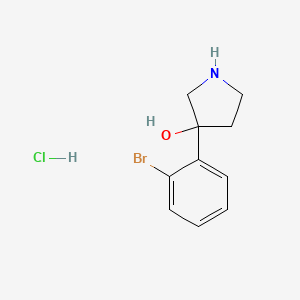

3-(2-Bromophenyl)pyrrolidin-3-olhydrochloride

Description

3-(2-Bromophenyl)pyrrolidin-3-ol hydrochloride (CAS: 1203682-28-3) is a halogenated pyrrolidine derivative with the molecular formula C₁₀H₁₃BrClN and a purity of 97% . The compound is commercially available in quantities ranging from 100 mg to 1 g, with 13 domestic suppliers listed in procurement platforms . Its structural uniqueness makes it a candidate for drug development, particularly in central nervous system (CNS) therapies or enzyme modulation, though specific applications require further study.

Properties

Molecular Formula |

C10H13BrClNO |

|---|---|

Molecular Weight |

278.57 g/mol |

IUPAC Name |

3-(2-bromophenyl)pyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-9-4-2-1-3-8(9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H |

InChI Key |

ZVYRNSNVEHMSQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2Br)O.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 3-(2-Bromophenyl)pyrrolidin-3-ol hydrochloride typically involves:

- Formation of the pyrrolidine ring bearing the hydroxyl group at the 3-position.

- Introduction of the 2-bromophenyl substituent via nucleophilic substitution or condensation reactions.

- Isolation and purification of the hydrochloride salt to ensure chemical and optical purity.

The process often starts from chiral precursors or intermediates such as aminohydroxy acids or lactams, which are then transformed through reduction, substitution, and salt formation steps.

Key Synthetic Routes and Conditions

Route A: Condensation of Pyrrolidin-3-ol with 2-Bromoethyl Derivatives

- The (3R)-pyrrolidin-3-ol intermediate is reacted with 2-bromoethyl-substituted aromatic compounds in the presence of:

- Alkali metal carbonate bases (potassium carbonate preferred).

- Phase transfer catalysts such as tetra-n-butyl ammonium bromide.

- Solvents like acetonitrile or propionitrile.

- The 2-bromoethyl derivative is added dropwise to control exothermicity.

- The reaction mixture is refluxed for 5–8 hours to achieve completion.

- This method ensures regioselective substitution at the pyrrolidine nitrogen with the 2-bromophenyl moiety.

Route B: Synthesis from Aminohydroxybutyric Acid Derivatives

- Starting from aminohydroxybutyric acid, esterification is performed using methanol and sulfuric acid to form methyl ester hydrochloride intermediates.

- The lactam intermediate is then reduced with sodium borohydride in diglyme.

- Acid treatment with sulfuric acid at 25°C followed by heating to 80°C for 12 hours yields the pyrrolidin-3-ol.

- Final conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, affording a crystalline product with high optical and chemical purity.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Esterification | Aminohydroxybutyric acid, methanol, H2SO4 | 55–65 °C | 2–4 hours | Formation of methyl ester hydrochloride |

| Reduction | Sodium borohydride in diglyme | Room temp to 80 °C | 12 hours | Lactam to pyrrolidin-3-ol conversion |

| Condensation with 2-bromoethyl derivative | Potassium carbonate, tetra-n-butyl ammonium bromide, acetonitrile | Reflux (~80 °C) | 5–8 hours | N-alkylation with 2-bromoethyl group |

| Hydrochloride salt formation | HCl treatment | Ambient | Variable | Crystallization for purity |

Purity and Yield Considerations

- The described processes enable the isolation of crystalline intermediates, facilitating purification and scalability.

- Optical purity is maintained by starting from chiral amino acid derivatives and controlling reaction stereochemistry.

- Overall yields reported for multi-step syntheses can reach approximately 44% theoretical yield over four steps.

- The hydrochloride salt form improves stability and handling for pharmaceutical applications.

3 Research Findings and Analysis

- The use of alkali metal carbonates and phase transfer catalysts in condensation reactions is critical for achieving high yields and selectivity in the substitution of the pyrrolidin-3-ol nitrogen with the 2-bromophenyl group.

- Controlled addition of the bromo-substituted ethyl intermediate prevents side reactions and exothermic hazards.

- Reduction of lactam intermediates with sodium borohydride under carefully controlled conditions ensures the formation of the hydroxylated pyrrolidine ring without racemization.

- The crystallization of hydrochloride salts is essential for pharmaceutical-grade purity, meeting regulatory standards for optical and chemical purity.

- The methods are scalable and suitable for GMP-compliant industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as sodium methoxide or potassium tert-butoxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-(2-Bromophenyl)pyrrolidin-3-ol hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2-Bromophenyl)pyrrolidin-3-ol hydrochloride with key analogs:

Key Differences and Implications

Substituent Effects: Halogen Type: Bromine in the target compound (vs. Positional Isomerism: The (S)-2-(3-Bromophenyl) analog demonstrates how bromophenyl placement (C2 vs. C3) alters steric accessibility, which could impact receptor selectivity.

Functional Group Variations :

- Hydroxymethyl vs. Bromophenyl : The hydroxymethyl group in 3-(hydroxymethyl)pyrrolidin-3-ol HCl increases polarity, improving aqueous solubility but reducing membrane permeability compared to the bromophenyl group.

- Chloroethyl Side Chain : The reactive 2-chloroethyl group in (3R)-1-(2-chloroethyl)pyrrolidin-3-ol HCl may confer alkylating activity, useful in prodrug design but raising stability concerns.

Stereochemical Considerations :

- The (3S,5R)-5-(2-hydroxypropan-2-yl) analog highlights the importance of stereochemistry in pharmacokinetics. The target compound’s stereochemistry (if specified) could similarly influence metabolic pathways.

Purity and Availability :

- The target compound’s 97% purity exceeds the 95% purity of 3-(hydroxymethyl)pyrrolidin-3-ol HCl , suggesting higher reproducibility in research. Commercial availability from 13 suppliers also underscores its accessibility compared to niche analogs like those in .

Q & A

Q. What are the common synthetic routes for 3-(2-Bromophenyl)pyrrolidin-3-ol hydrochloride?

The synthesis typically involves:

- Pyrrolidine ring formation : Cyclization of precursors like γ-amino alcohols or ketones under acidic/basic conditions .

- Bromophenyl introduction : Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) using brominated aryl halides .

- Hydrochloride salt formation : Neutralization with HCl in polar solvents (e.g., ethanol) followed by recrystallization .

Key challenges include controlling regioselectivity during bromination and minimizing racemization of the chiral pyrrolidine center .

Q. How is the compound characterized for purity and structural integrity?

- Chromatography : HPLC with UV detection (C18 columns, methanol/water mobile phase) to assess purity (>98% by area normalization) .

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm for bromophenyl) and stereochemistry .

- Mass spectrometry : ESI-MS for molecular ion ([M+H] at m/z 263.57) and fragmentation patterns .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral resolution : Use of chiral auxiliaries (e.g., (S)-proline derivatives) or enantioselective catalysis (e.g., asymmetric hydrogenation) to favor the desired (3S)-enantiomer .

- Crystallization : Diastereomeric salt formation with resolving agents like L-tartaric acid, followed by fractional crystallization .

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (>99% ee) .

Q. What strategies mitigate side reactions during bromophenyl substitution?

- Reaction optimization : Use of Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to avoid electrophilic substitution byproducts .

- Protecting groups : Temporary protection of the pyrrolidine hydroxyl with tert-butyldimethylsilyl (TBS) groups to prevent undesired nucleophilic attack .

- Temperature control : Maintaining reactions below 0°C to suppress polybromination of the phenyl ring .

Q. How does the bromophenyl substituent influence biological activity?

- Receptor binding studies : The bromine atom enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., monoamine oxidases) .

- Comparative analysis : Replace bromine with chlorine or fluorine analogs to evaluate steric/electronic effects on IC values in enzyme inhibition assays .

- Metabolic stability : Bromine reduces oxidative metabolism in hepatic microsomes compared to non-halogenated analogs, as shown in vitro .

Data Interpretation & Mechanistic Studies

Q. How to resolve contradictions in reported bioactivity data?

- Structural verification : Re-analyze disputed batches via X-ray crystallography to confirm stereochemistry and salt form .

- Assay standardization : Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and control for batch-to-batch variability in purity .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC values normalized to reference inhibitors) .

Q. What mechanistic insights explain its activity in neurological models?

- Dopamine receptor modulation : Radioligand binding assays (e.g., H-spiperone for D2 receptors) reveal competitive inhibition with values < 100 nM .

- Synergistic effects : Co-administration with acetylcholinesterase inhibitors (e.g., donepezil) enhances cognitive recovery in rodent models of Alzheimer’s .

- Metabolite profiling : LC-MS/MS identifies hydroxylated metabolites as primary inactive byproducts in vivo .

Methodological Recommendations

Q. How to design a stability study for long-term storage?

- Conditions : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Degradation pathways : Identify hydrolytic cleavage of the pyrrolidine ring under acidic conditions via LC-MS .

- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) improves stability in aqueous buffers .

Q. What in vitro models best predict in vivo neuropharmacokinetics?

- Blood-brain barrier (BBB) penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) with log > -5.0 indicating high permeability .

- Plasma protein binding : Equilibrium dialysis showing >90% binding correlates with prolonged half-life in rodent models .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.